molecular formula C14H10FN5O2S B11801812 1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11801812
M. Wt: 331.33 g/mol
InChI Key: NSHQEXADGHKSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrimidinylthio group, and a triazole ring

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Pyrimidinylthio Group: This can be done through a thiol-ene reaction or a similar thiol-based coupling reaction.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the triazole ring can participate in hydrogen bonding or π-π interactions. The pyrimidinylthio group may also contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid include other triazole derivatives and fluorophenyl-containing compounds. For example:

    1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the pyrimidinylthio group, which may reduce its reactivity and specificity.

    5-((Pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the fluorophenyl group, potentially affecting its binding affinity and interactions with molecular targets.

The uniqueness of this compound lies in its combination of these functional groups, which provides a balance of reactivity, specificity, and binding affinity that is not found in other similar compounds.

Properties

Molecular Formula

C14H10FN5O2S

Molecular Weight

331.33 g/mol

IUPAC Name

1-(2-fluorophenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C14H10FN5O2S/c15-9-4-1-2-5-10(9)20-11(12(13(21)22)18-19-20)8-23-14-16-6-3-7-17-14/h1-7H,8H2,(H,21,22)

InChI Key

NSHQEXADGHKSGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)O)CSC3=NC=CC=N3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.